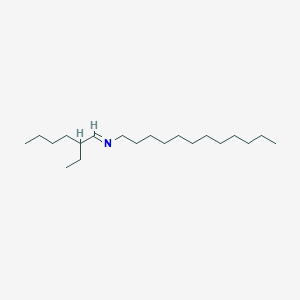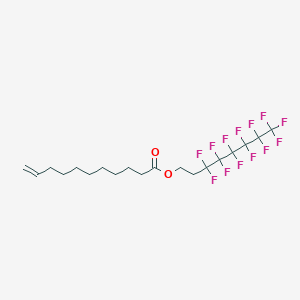![molecular formula C16H22O B12543595 4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol CAS No. 656800-89-4](/img/structure/B12543595.png)
4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9-Methylbicyclo[331]nonan-9-yl)phenol is an organic compound with the molecular formula C16H22O It features a bicyclo[331]nonane core structure, which is a bicyclic hydrocarbon framework, substituted with a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol typically involves the following steps:
Formation of the bicyclo[3.3.1]nonane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions.
Attachment of the phenol group: This step involves the functionalization of the bicyclo[3.3.1]nonane core with a phenol group, which can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. The bicyclo[3.3.1]nonane core provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane: The parent hydrocarbon structure without the phenol group.
9-Methylbicyclo[3.3.1]nonan-9-ol: A similar compound with a hydroxyl group instead of a phenol group.
Bicyclo[3.3.1]nonan-9-one: A ketone derivative of the bicyclo[3.3.1]nonane core.
Uniqueness
4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol is unique due to the presence of both the bicyclo[3.3.1]nonane core and the phenol group, which imparts distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
656800-89-4 |
|---|---|
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
4-(9-methyl-9-bicyclo[3.3.1]nonanyl)phenol |
InChI |
InChI=1S/C16H22O/c1-16(14-8-10-15(17)11-9-14)12-4-2-5-13(16)7-3-6-12/h8-13,17H,2-7H2,1H3 |
InChI-Schlüssel |
CPTRAZMQFZYHET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCCC1CCC2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


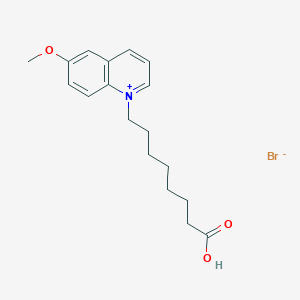
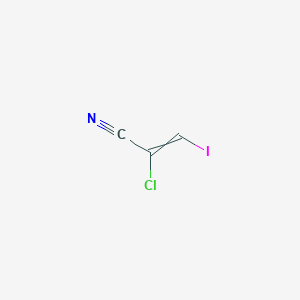
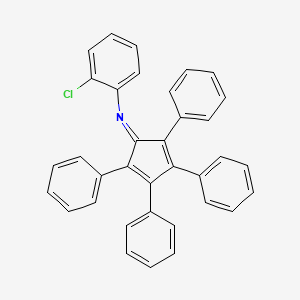
![2-[Bis(morpholin-4-yl)methyl]-4,6-dichlorophenol](/img/structure/B12543531.png)
![N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline](/img/structure/B12543533.png)
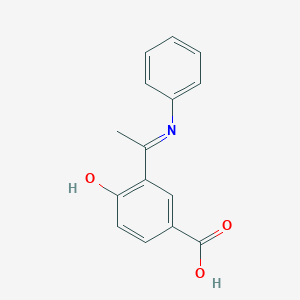

![Piperidine, 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B12543562.png)
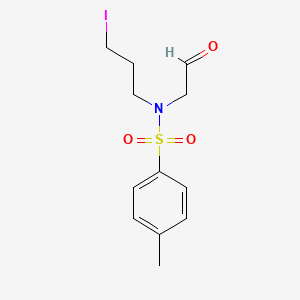
![3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid](/img/structure/B12543576.png)
![4H-Furo[3,2-c]pyran-2(6H)-one](/img/structure/B12543578.png)
